Erk5-IN-1
Description
The Extracellular Signal-Regulated Kinase 5 (ERK5) Pathway in Cellular Processes
The ERK5 pathway is a distinct signaling module that can be activated by a variety of extracellular stimuli, including growth factors, cytokines, and cellular stresses such as oxidative stress and fluid shear stress. tocris.comnih.govcymitquimica.commedchemexpress.comresearchgate.netresearchgate.net
Canonical Activation of ERK5 via MEK5.
The canonical activation of the ERK5 pathway involves a conserved three-tiered kinase cascade. Upstream kinases, specifically MEK kinase 2 (MEKK2) and MEK kinase 3 (MEKK3), phosphorylate and activate the MAPK kinase 5 (MEK5). medchemexpress.comresearchgate.netrcsb.org MEK5 is the sole upstream activator of ERK5. rcsb.org This specific interaction is facilitated by a unique protein dimerization/oligomerization domain (PB1 domain) present in MEK5, which is absent in other MEKs, thus conferring specificity to the interaction. sigmaaldrich.com Activated MEK5 then phosphorylates ERK5 on threonine and tyrosine residues within a conserved TEY motif located in the kinase activation loop (specifically, threonine 218 and tyrosine 220 or threonine 219 and tyrosine 221 depending on the source reference and numbering convention). medchemexpress.comresearchgate.net This dual phosphorylation is essential for unleashing ERK5 kinase activity. sigmaaldrich.com
Distinct Structural and Functional Characteristics of ERK5.
ERK5 stands apart from other conventional MAPKs, such as ERK1/2, primarily due to its significantly larger size and the presence of a unique and extensive C-terminal extension. tocris.comnih.govmedchemexpress.comrndsystems.com While the N-terminal half contains the kinase domain, which shares some sequence identity with ERK1/2 and contains the TEY activation motif, the C-terminal half is unique and plays crucial regulatory roles. nih.govmedchemexpress.comrndsystems.com This large C-terminus accounts for ERK5's molecular weight being approximately twice that of other MAPKs. tocris.commedchemexpress.comrndsystems.com In its inactive state, the C-terminal tail is thought to fold back onto the N-terminal kinase domain, maintaining ERK5 in a closed, inactive conformation in the cytoplasm. tocris.comrndsystems.comsigmaaldrich.com This intramolecular association exposes a nuclear export signal. tocris.comrndsystems.comsigmaaldrich.com Upon MEK5-dependent phosphorylation, this inhibitory conformation is disrupted, leading to autophosphorylation of residues in the C-terminus and exposure of a nuclear localization signal, allowing ERK5 to translocate to the nucleus. medchemexpress.comrndsystems.comresearchgate.net The unique C-terminal domain also possesses transcriptional activation activity, enabling ERK5 to directly enhance the transcription of target genes in addition to phosphorylating substrates. rndsystems.com
Physiological Roles of ERK5 in Homeostasis
The ERK5 signaling pathway is integral to maintaining homeostasis in various tissues and organs. Studies using genetic knockout models in mice have underscored its indispensable roles in development and physiological function. caymanchem.comnih.govselleckchem.comresearchgate.netfrontiersin.org
ERK5 plays a critical role in the development and integrity of the cardiovascular system, particularly in the vascular endothelium. tocris.comcaymanchem.comcymitquimica.comselleckchem.comresearchgate.net Targeted deletion of Erk5 in mice results in severe cardiovascular defects and embryonic lethality, with observed abnormalities including disorganized and rounded endothelial cells and a failure of the vasculature to mature properly. caymanchem.comselleckchem.comresearchgate.netfrontiersin.org In endothelial cells, ERK5 is essential for mediating the vasoprotective effects of laminar blood flow, a mechanical stress that activates the MEK5/ERK5 pathway. tocris.comcymitquimica.comresearchgate.net This activation promotes endothelial cell survival and inhibits apoptosis, inflammation, and processes like endothelial to mesenchymal transition. tocris.comselleckchem.comresearchgate.net ERK5 contributes to these effects by inducing the expression of protective transcription factors such as Krüppel-like factor 2 (KLF2) and KLF4. tocris.comsigmaaldrich.com Studies using ERK5 inhibitors have supported these findings, demonstrating that inhibiting the pathway can disrupt endothelial function and increase susceptibility to inflammatory stimuli.
The MEK5/ERK5 pathway also contributes to the integrity and function of musculoskeletal tissues. It is recognized as a key pathway in tissues exposed to mechanical stress, where it supports cell survival and differentiation. tocris.comcymitquimica.com In bone, ERK5 is involved in regulating bone homeostasis by influencing both osteoblast differentiation (bone formation) and osteoclast differentiation (bone resorption). Studies have shown that ERK5 activity is high in mesenchymal stem cells (MSCs) and decreases during osteogenic differentiation. The inhibition of the MEK5/ERK5 pathway has been shown to influence osteoblast differentiation and mineralization. tocris.com While the role of ERK5 in osteoclast differentiation is less conclusive, some evidence suggests its involvement. tocris.com In muscle, ERK5 has been implicated in muscle cell differentiation.
Recent research has highlighted a significant role for the ERK5 pathway in regulating pluripotency and differentiation in embryonic stem cells (ESCs). nih.govbiosynth.com The ERK5 signaling pathway is crucial for maintaining mouse ESCs in a naive pluripotent state and suppressing their transition towards primed pluripotency and differentiation into specific lineages, such as neuroectoderm and cardiomyocytes. ERK5 promotes the expression of naive pluripotency genes, a function that requires both its kinase activity and its C-terminal transcriptional domain. biosynth.com Studies utilizing ERK5 inhibitors, including XMD compounds (some of which are related to or are synonyms for Erk5-IN-1), have demonstrated that inhibiting ERK5 can drive ESCs towards a primed pluripotent state and induce differentiation. This indicates that the ERK5 pathway is a key regulator of ESC identity and fate decisions.
Bone, Cartilage, and Muscle Integrity.
Dysregulation of ERK5 Signaling in Pathological Conditions
Dysregulation of the MEK5/ERK5 signaling pathway has been increasingly implicated in the development and progression of various diseases, highlighting its critical role in maintaining cellular homeostasis. mdpi.comontosight.ai
ERK5 as a Mediator of Disease Progression.
Aberrant activation and overexpression of ERK5 have been observed in a wide range of pathological conditions, most notably in various types of cancer and cardiovascular diseases. researchgate.netnih.govontosight.ai In cancer, upregulated ERK5 activity can promote tumor cell proliferation, survival, epithelial-to-mesenchymal transition (EMT), invasion, metastasis, and resistance to therapy. researchgate.net Studies have shown ERK5 involvement in breast cancer, lung cancer, colorectal cancer, prostate cancer, pancreatic cancer, melanoma, ovarian cancer, and glioblastoma. nih.gov Elevated ERK5 expression has been associated with unfavorable outcomes in these malignancies. nih.govfrontiersin.org For instance, overexpression of ERK5 has been identified as an independent predictor of decreased disease-free survival in breast cancer patients. plos.org Research in endometrial cancer has shown that inhibiting or silencing ERK5 decreases EGF-induced proliferation and impairs the NF-kB pathway. nih.gov In melanoma, ERK5 is activated by oncogenic BRAF and promotes tumor growth. nih.gov Furthermore, the ERK5 pathway can mediate acquired resistance to inhibitors targeting the ERK1/2 pathway, serving as a bypass route that sustains cell proliferation. researchgate.netfrontiersin.orgfrontiersin.org
Beyond cancer, ERK5 dysfunction is linked to cardiovascular diseases, particularly atherosclerosis. mdpi.comnih.gov Under laminar blood flow, ERK5 activation in endothelial cells is crucial for preventing inflammation, dysfunction, and apoptosis, thus protecting the vasculature. nih.gov
ERK5 as a Therapeutic Target Concept.
Given its significant involvement in the pathogenesis of various diseases, particularly its role in promoting cancer cell survival, proliferation, and therapy resistance, the ERK5 pathway has emerged as a promising therapeutic target. ontosight.airesearchgate.netfrontiersin.orgmdpi.com Targeting this cascade offers potential avenues for the development of novel treatments. mdpi.comresearchgate.net
The development of small molecule inhibitors targeting the catalytic activity of ERK5 has been a focus of research. frontiersin.orgmdpi.com These inhibitors aim to block the kinase function of ERK5, thereby disrupting downstream signaling that contributes to disease progression. One such compound developed for research purposes is This compound .
This compound, also known as XMD17-109, is characterized as a potent and selective inhibitor of ERK5. medchemexpress.comselleckchem.comtocris.com Biochemical assays have shown that this compound potently inhibits ERK5 enzymatic activity with an IC50 of 162 nM. selleckchem.comtocris.com In cellular contexts, it inhibits epidermal growth factor (EGF)-induced ERK5 autophosphorylation with an EC50 of approximately 90-190 nM. medchemexpress.comselleckchem.comtocris.com Studies have indicated that this compound exhibits selectivity for ERK5 over a panel of other kinases, although it has also been noted to inhibit LRRK2[G2019S] with an IC50 of 26 nM. medchemexpress.comtocris.com
Research utilizing compounds like this compound has provided valuable insights into the complex pharmacology of ERK5 inhibition. Studies have revealed that some ERK5 kinase inhibitors, including this compound, can paradoxically activate the C-terminal transcriptional activation domain of ERK5, leading to enhanced transcriptional activity of targets like KLF2. frontiersin.orgfrontiersin.orgresearchgate.net This phenomenon highlights the intricate nature of targeting ERK5, which possesses both kinase-dependent and kinase-independent functions. nih.gov
Despite these complexities, research using inhibitors such as this compound continues to explore the therapeutic potential of targeting ERK5. Studies have investigated the effects of ERK5 inhibition in various cancer models. For example, inhibition of ERK5 has been reported to decrease proliferation rates and induce cell cycle arrest in hepatocellular carcinoma cells. mdpi.com Furthermore, studies have suggested that inhibiting ERK5 can sensitize cancer cells to standard chemotherapy agents. researchgate.netresearchgate.net Research using this compound has demonstrated its ability to significantly increase the intracellular accumulation of doxorubicin (B1662922) in multidrug-resistant cells overexpressing the ABCB1 efflux pump, suggesting a potential role in overcoming drug resistance. researchgate.netresearchgate.net
The use of selective ERK5 inhibitors like this compound in research has been instrumental in dissecting the specific roles of ERK5 in various cellular processes and disease models. These studies contribute to the understanding of whether targeting ERK5 kinase activity, its transcriptional function, or both, might be the most effective therapeutic strategy.
Key Research Findings with this compound:
| Compound | Target | Biochemical IC50 (ERK5) | Cellular EC50 (ERK5 Autophosphorylation) | Other Notable Inhibition | Reference |
| This compound | ERK5 | 162 nM | 90 nM - 0.19 μM | LRRK2[G2019S] (26 nM) | medchemexpress.comselleckchem.comtocris.com |
Note: Cellular EC50 values may vary depending on the cell type and specific assay conditions used.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O2/c1-29-11-13-32(14-12-29)17-9-10-19(22(15-17)34-4)27-25-26-16-21-23(28-25)30(2)20-8-6-5-7-18(20)24(33)31(21)3/h5-10,15-16H,11-14H2,1-4H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTPGANIPBKTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Erk5 in 1 As a Pharmacological Probe of Erk5 Kinase Activity
Mechanism of ERK5 Kinase Inhibition by ERK5-IN-1
Inhibition of EGFR-induced ERK5 Autophosphorylation.
This compound has been shown to inhibit epidermal growth factor (EGF)-induced ERK5 autophosphorylation. Studies in human HeLa cells have demonstrated that this compound inhibits EGF-induced ERK5 autophosphorylation with an EC50 of 90 nM rndsystems.comtocris.com or 0.19 ± 0.04 μM medchemexpress.com. This inhibition prevents the autophosphorylation events in the C-terminus of ERK5 that typically occur upon activation and promote nuclear localization. nih.govacs.org
Inhibition of ERK5 Enzymatic Activity.
Beyond inhibiting autophosphorylation, this compound directly inhibits the enzymatic activity of ERK5. Biochemical assays have determined the IC50 of this compound for inhibiting ERK5 enzymatic activity to be 162 nM rndsystems.comtocris.com or 87 ± 7 nM medchemexpress.com. This indicates that this compound effectively blocks the catalytic function of ERK5.
Here is a summary of the inhibitory potency of this compound:
| Assay Type | Target | Potency | Reference |
| Cellular (HeLa cells) | EGF-induced ERK5 Autophosphorylation | EC50 = 90 nM | rndsystems.comtocris.com |
| Cellular (HeLa cells) | EGF-induced ERK5 Autophosphorylation | EC50 = 0.19 ± 0.04 μM | medchemexpress.com |
| Biochemical (Pure active ERK5) | ERK5 Enzymatic Activity | IC50 = 162 nM | rndsystems.comtocris.com |
| Biochemical | ERK5 Enzymatic Activity | IC50 = 87 ± 7 nM | medchemexpress.com |
Selectivity Profile of this compound Against Kinase Panels.
This compound has been reported to exhibit selectivity for ERK5 over a panel of other kinases. rndsystems.comtocris.com While it is a potent ERK5 inhibitor, early studies with related compounds like XMD8-92, which shares the benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one scaffold, indicated potential off-target activity against targets like BRD4. nih.govnih.gov However, further structural modifications leading to this compound aimed to improve selectivity. This compound demonstrates at least 30-fold selectivity for ERK5 over LRRK2 in a cell-based assay. rndsystems.comtocris.comnih.gov Despite efforts to improve selectivity, this compound has also shown activity against BRD4 with IC50 values in the range of 200–700 nM. nih.govacs.org A KINOMEscan selectivity score (S10) of 0.007 for this compound has been reported, indicating high selectivity with activity detected only for DCAMKL2 and PLK4 in one study. acs.orgnih.gov
Structural Basis of this compound Binding (e.g., X-ray crystal structures).
The structural basis of this compound binding to the ERK5 kinase domain has been investigated, including through X-ray crystallography. The X-ray crystal structure of the human ERK5 kinase domain in complex with a related inhibitor (Compound 25, structurally similar to this compound) has been determined. nih.govresearchgate.netacs.orgnih.gov This structure, solved at 2.8 Å resolution, revealed that the inhibitor binds to the ATP-binding site of ERK5. nih.govacs.org Specific residue differences in the ATP-binding site of ERK5 compared to other MAP kinases like ERK1/2, p38s, and JNKs contribute to the selectivity of this class of inhibitors. nih.govacs.orgnih.gov The structure provides a template for understanding the interactions between this compound and the kinase domain and for the rational design of more selective inhibitors. nih.govacs.org The electron density for the bound inhibitor in the crystal structure was of good quality, allowing for confident modeling of the inhibitor within the binding pocket. nih.govacs.org
Paradoxical Activation of ERK5 Transcriptional Activity by this compound and Other Kinase Inhibitors
Despite inhibiting ERK5 kinase activity, this compound and other ERK5 kinase inhibitors have been observed to cause a paradoxical activation of ERK5 transcriptional activity. nih.govacs.orgfrontiersin.orgresearchgate.netresearchgate.netnih.govwilddata.cn This phenomenon is mediated through the unique C-terminal transcriptional activation domain (TAD) of ERK5. nih.govresearchgate.netnih.govwilddata.cn
Conformational Changes Induced by this compound Binding to the Kinase Domain.
The binding of this compound and other kinase domain inhibitors to ERK5 has been shown to induce conformational changes within the kinase domain. nih.govacs.orgresearchgate.netnih.govwilddata.cn These conformational changes lead to the exposure of the nuclear localization signal (NLS) and the dissociation of the TAD from the NLS. acs.orgfrontiersin.orgresearchgate.net This structural rearrangement promotes the nuclear translocation of ERK5, where it can then stimulate gene transcription via its TAD, independently of its kinase activity. nih.govacs.orgresearchgate.netnih.govwilddata.cn Studies using kinase-active, drug-resistant mutants of ERK5 have confirmed that the induction of ERK5 transcriptional activity requires direct binding of the inhibitor to the kinase domain, which in turn promotes these conformational changes. nih.govresearchgate.netnih.govwilddata.cn This paradoxical activation highlights the complex pharmacology of ERK5 inhibitors and suggests that both the kinase and transcriptional activities of ERK5 must be considered when evaluating the effects of these compounds. nih.govresearchgate.netnih.govwilddata.cn
Nuclear Translocation of ERK5 Post-Inhibition.
ERK5 typically resides in the cytosol in an inactive state, often associated with the chaperone protein Hsp90. researchgate.net Upon activation, typically by MEK5, ERK5 undergoes autophosphorylation in its C-terminal region. This autophosphorylation is crucial for disrupting the interaction with Hsp90 and exposing the nuclear localization signal (NLS), thereby promoting the translocation of ERK5 from the cytosol to the nucleus. frontiersin.orgportlandpress.comresearchgate.netacs.orgencyclopedia.pub
Interestingly, studies have shown that binding of ERK5 kinase inhibitors, including this compound (also known as Compound 26 or XMD17-109), can paradoxically induce conformational changes in the ERK5 kinase domain. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov These changes can lead to the exposure of the NLS, facilitating the nuclear translocation of ERK5 despite the inhibition of its kinase activity. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov This suggests that nuclear translocation of ERK5 can occur independently of its kinase activity when certain inhibitors are bound. researchgate.netacs.org
Stimulation of the C-terminal Transcriptional Activation Domain (TAD).
The C-terminal extension of ERK5 contains a transcriptional activation domain (TAD) that plays a significant role in regulating gene expression. frontiersin.orgfrontiersin.orgportlandpress.commdpi.com Upon nuclear translocation, activated ERK5 can directly phosphorylate transcription factors like MEF2, and the TAD can also interact with and activate various transcription factors. frontiersin.orgfrontiersin.orgportlandpress.comresearchgate.netencyclopedia.pub
Research indicates that binding of ERK5 kinase inhibitors, including this compound, can lead to the paradoxical activation of the ERK5 TAD. frontiersin.orgfrontiersin.orgacs.orgresearchgate.netnih.govresearchgate.net This phenomenon, termed "paradoxical activation," means that while the kinase activity is inhibited, the transcriptional activity mediated by the TAD can be stimulated. acs.orgresearchgate.netnih.gov This stimulation is a consequence of the conformational changes induced by inhibitor binding, which expose the TAD and promote gene transcription, such as that of KLF2. acs.orgresearchgate.net This paradoxical activation has been observed with various ERK5 inhibitors, albeit to different extents. frontiersin.orgfrontiersin.org
Implications for Research Interpretation with this compound.
The paradoxical activation of the ERK5 TAD by kinase inhibitors like this compound has significant implications for interpreting research findings where these compounds are used as pharmacological probes. frontiersin.orgresearchgate.netselleckchem.comtargetmol.com When using this compound, observed cellular effects may not solely be due to the inhibition of ERK5 kinase activity but could also be influenced by the stimulated transcriptional activity of the ERK5 TAD. frontiersin.orgresearchgate.netnih.gov
This complexity means that results obtained with this compound may not fully recapitulate the phenotypes observed with genetic depletion of ERK5, as genetic methods would ablate both the kinase and TAD functions. researchgate.netnih.govnih.govpnas.org Therefore, researchers must consider the potential for paradoxical TAD activation when attributing observed effects to ERK5 kinase inhibition by this compound. frontiersin.orgresearchgate.netselleckchem.comtargetmol.com Orthogonal approaches, such as using genetic methods or inhibitors with different mechanisms of action or selectivity profiles, may be necessary to fully delineate the roles of ERK5 kinase activity versus TAD function. frontiersin.orgnih.gov
Off-Target Activities and Selectivity Considerations for this compound
While this compound is recognized as a potent inhibitor of ERK5, it is important to consider its potential off-target activities and selectivity profile when interpreting experimental results. tocris.comrndsystems.com Early ERK5 inhibitors, such as XMD8-92, were found to have off-target effects on other proteins, complicating the interpretation of their effects. acs.orgnih.govresearchgate.net
Inhibition of LRRK2.
This compound has been shown to inhibit Leucine-rich repeat kinase 2 (LRRK2) in addition to ERK5. targetmol.comtocris.comrndsystems.commedchemexpress.comcaymanchem.combiorbyt.comselleckchem.comadooq.com Studies have reported IC50 values for this compound against LRRK2, indicating a degree of inhibition. For example, some sources report an IC50 of 26 nM for this compound against LRRK2[G2019S], a common LRRK2 mutation. targetmol.commedchemexpress.combiorbyt.comadooq.com While this compound is reported to exhibit at least 30-fold selectivity for ERK5 over LRRK2 in a cell-based assay, its inhibitory activity against LRRK2 is a notable off-target effect that needs to be considered, particularly in studies where LRRK2 signaling might be involved. tocris.comrndsystems.com
Interaction with Bromodomain-Containing Protein 4 (BRD4).
Some early ERK5 inhibitors, including the precursor compound XMD8-92, were found to have off-target activity against Bromodomain-Containing Protein 4 (BRD4). acs.orgnih.govresearchgate.net BRD4 is a member of the BET bromodomain family and plays a role in transcriptional regulation. nih.gov While this compound was developed with improved selectivity, the potential for interaction with bromodomains, including BRD4, has been raised as a factor that could contribute to the observed biological effects of the compound. acs.orgguidetopharmacology.org It has been suggested that this compound's activity against bromodomains could be sufficient to explain some of its reported biological effects. guidetopharmacology.org
Distinguishing this compound Effects from Genetic Perturbation of ERK5.
As highlighted in the discussion of research interpretation, the pharmacological effects of this compound can differ from the outcomes of genetic perturbation of ERK5. selleckchem.comtargetmol.comnih.govnih.gov Genetic approaches, such as knockdown or knockout of the MAPK7 gene encoding ERK5, result in the complete absence or significant reduction of the ERK5 protein, affecting both its kinase and TAD functions. nih.govpnas.org In contrast, this compound primarily targets the kinase domain, and its binding can lead to the paradoxical activation of the TAD and altered nuclear translocation, phenomena not observed with genetic depletion. researchgate.netnih.govnih.gov
Preclinical Investigations of Erk5 in 1 in Disease Models
ERK5-IN-1 in Cancer Research
This compound and Resistance to Standard Anticancer Therapies
Overcoming Resistance to RAF/MEK1/2 and ERK1/2 Inhibitors.
Resistance to targeted therapies, particularly inhibitors of the RAF-MEK1/2-ERK1/2 pathway, represents a significant challenge in cancer treatment. The activation of compensatory signaling pathways is a common mechanism by which cancer cells evade the effects of these inhibitors. The MEK5-ERK5 pathway has been identified as one such compensatory route that can contribute to resistance against RAF, MEK1/2, and ERK1/2 inhibitors. aacrjournals.orgnih.govfrontiersin.org
Studies have indicated that treatment with MEK1/2 inhibitors (such as Trametinib, Binimetinib, Selumetinib, or Cobimetinib) or ERK1/2 inhibitors (like GDC-0994) can lead to a delayed activation of ERK5. frontiersin.org This suggests that inhibiting components of the ERK1/2 pathway may inadvertently activate the ERK5 pathway, thereby allowing cancer cells to maintain pro-survival and proliferative signals. In BRAF-mutated melanoma cells resistant to combined BRAF and MEK1/2 inhibition, enhanced ERK5 phosphorylation has been observed. frontiersin.org This effect can be mediated by mechanisms such as the increased expression of Mir-211, which inhibits DUSP6, a phosphatase that negatively regulates ERK5 phosphorylation. frontiersin.org
Furthermore, activation of the IGF1R–MEK5–ERK5 signaling pathway has been shown to counteract the inhibition of ERK1/2 activation and cell growth in melanoma cells resistant to ERK inhibitors. aacrjournals.org This highlights the potential for the ERK5 pathway to act as an escape mechanism, bypassing the blockade of ERK1/2 signaling during targeted therapy. Combined targeting of MEK5-ERK5 alongside MEK1/2 inhibition has demonstrated the ability to prevent long-term growth in vitro in N-RAS-mutated melanoma cells, supporting the relevance of ERK5 in the proliferation and survival of these cells when the ERK1/2 pathway is inhibited. frontiersin.org
Modulation of DNA Damage Repair Pathways.
The ERK5 pathway has been implicated in modulating DNA damage repair processes, which can impact the response of cancer cells to genotoxic agents. Research, particularly in glioblastoma, has investigated the role of ERK5 in the context of DNA damage induced by chemotherapeutic agents like temozolomide (B1682018) (TMZ). researchgate.netnih.gov
Studies using the ERK5 inhibitor this compound have shown that inhibiting ERK5 can promote efficient repair of TMZ-induced DNA damage and enhance cell survival and clonogenic capacity in glioblastoma cells. researchgate.netnih.gov Treatment with this compound, alone or in combination with TMZ, has been shown to affect the levels of DNA damage markers. For instance, combination treatments of TMZ and ERK5 inhibition led to increased levels of DNA damage compared to TMZ alone. nih.gov This suggests that inhibiting ERK5 may impair DNA repair mechanisms, making cancer cells more susceptible to DNA-damaging agents.
Mechanistically, inhibition of ERK5 has been proposed to cause a reduction in homologous recombination (HR)-mediated DNA repair processes. nih.gov This can lead to an increased reliance on the more error-prone non-homologous end joining (NHEJ) pathway, potentially resulting in post-mitotic induced DNA damage and cell death in genetically unstable cell populations. nih.gov These findings suggest that targeting ERK5 could be a strategy to sensitize cancer cells to DNA-damaging chemotherapies by interfering with their repair mechanisms.
Preclinical data using this compound and other ERK5 inhibitors demonstrate the compound's utility in probing the role of ERK5 in DNA damage response and its potential to enhance the efficacy of genotoxic cancer therapies. researchgate.netnih.gov
| Treatment Group | 53BP1 Nuclear Foci (Relative to DMSO) | DNA COMETs (Relative to DMSO) |
| DMSO | 1.0 | 1.0 |
| This compound (250 nM) | Increased | Increased |
| TMZ (200 μM) | Increased | Increased |
| This compound (250 nM) + TMZ (200 μM) | Further Increased | Further Increased |
Modulation of Cancer Hallmarks by this compound
The ERK5 pathway plays a multifaceted role in regulating several key hallmarks of cancer, including cell proliferation, survival, invasion, metastasis, and angiogenesis. Preclinical investigations, often utilizing pharmacological inhibitors like this compound or genetic approaches, have shed light on how modulating ERK5 activity impacts these processes.
Cell Proliferation and Cell Cycle Progression (e.g., p21, Cyclin D1).
ERK5 is a crucial regulator of cell proliferation and cell cycle progression. Activation of the MEK5-ERK5 pathway can induce the transcription of cell cycle regulators such as Cyclin D1. nih.govresearchgate.net Conversely, inhibition of ERK5 can diminish the levels of Cyclin D1. nih.govnih.gov ERK5 is also involved in the G1/S transition of the cell cycle. nih.govnih.gov ERK5 inhibition can prevent cells from entering the S phase by stabilizing cyclin-dependent kinase (CDK) inhibitors like p21 and p27. nih.gov
Studies have shown that ERK5 can suppress the expression of CDK inhibitors such as p21, p27, and p15, contributing to the evasion of growth suppression mechanisms in cancer cells. nih.gov Activated ERK5 has been shown to inhibit PML-dependent induction of p21. nih.gov In acute myeloid leukemia cells, pharmacological inhibition of ERK5 with XMD8-92 (another ERK5 inhibitor) decreased the transcripts of Cyclin D1 and increased p21 levels, suggesting that ERK5 supports proliferation by preventing apoptosis and mediating cell cycle progression. researchgate.net
Genetic silencing or pharmacological inhibition of ERK5 has demonstrated antiproliferative effects in various cancer cell types, including endometrial cancer, non-small cell lung cancer, small cell lung cancer, melanoma, triple-negative breast cancer, and cholangiocarcinoma. acs.org While the exact mechanisms can be cell type-dependent, the impact on key cell cycle regulators like p21 and Cyclin D1 is a recurring theme in how ERK5 influences proliferation.
| Cell Type / Model | ERK5 Modulation | Effect on p21 | Effect on Cyclin D1 | Effect on Proliferation | Source |
| Various Cancer Cells | Inhibition | Increased | Decreased | Decreased | nih.govresearchgate.netnih.govnih.govacs.org |
| AML Cells (XMD8-92) | Inhibition | Increased | Decreased | Decreased | researchgate.net |
| MDA-MB-231 Cells | Activation | Blocked mRNA translation | Induced transcription | Promoted | nih.gov |
Cell Survival and Apoptosis (e.g., NF-κB Pathway, JNK-apoptotic pathways).
ERK5 plays a significant role in regulating cell survival and apoptosis, often through its interaction with key signaling pathways like NF-κB and JNK. The MEK5-ERK5 pathway is considered a central mediator of cell survival and apoptotic regulation. researchgate.net
ERK5 activates NF-κB signaling and promotes the nuclear localization and transcriptional activity of the p65 subunit of NF-κB. nih.govnih.govaai.org This activation of NF-κB, a pathway known to regulate proliferation and survival in many cancers, contributes to the anti-apoptotic effects of ERK5. nih.govaai.orgbiorxiv.org Inhibition or silencing of ERK5 has been shown to impair NF-κB activity, including reducing nuclear p65 levels and NF-κB transcriptional activity in cancer cells. nih.govfrontiersin.orgresearchgate.net
Furthermore, impairment of the NF-κB canonical pathway, which can result from ERK5 inhibition, has been linked to the activation of the JNK-mediated apoptotic pathway in several cancers. nih.govresearchgate.net This suggests that targeting ERK5 can indirectly promote apoptosis by disrupting the pro-survival NF-κB signaling and potentially activating pro-apoptotic JNK pathways.
ERK5 can also directly influence apoptotic proteins. For instance, during mitosis, active ERK5 can prevent caspase activation by binding and inactivating the pro-apoptotic protein Bim, indicating a role for active ERK5 in cell survival during this phase. nih.gov Preclinical studies have shown that ERK5 inhibition or silencing compromises the viability of numerous cancer cell lines and tumor xenografts. biorxiv.org
| Pathway / Protein Modulated by ERK5 | Effect of ERK5 Activation | Effect of ERK5 Inhibition/Silencing | Related Hallmarks | Source |
| NF-κB (p65) | Activation, Nuclear Translocation | Impaired Activity, Reduced Nuclear p65 | Survival, Proliferation | nih.govnih.govaai.orgbiorxiv.orgfrontiersin.orgresearchgate.net |
| JNK-apoptotic pathways | (Implied Inhibition via NF-κB) | Activation | Apoptosis | nih.govresearchgate.net |
| Bim | Inactivation | (Implied Activation) | Survival | nih.gov |
Invasion and Metastasis (e.g., Epithelial-to-Mesenchymal Transition).
The ERK5 pathway is increasingly recognized for its role in promoting cancer cell invasion and metastasis, a process often linked to Epithelial-to-Mesenchymal Transition (EMT). EMT is a crucial step in metastatic progression where cancer cells acquire motile and invasive capabilities. frontiersin.orgmdpi.comnih.gov
Dysregulated MEK5/ERK5 signaling is associated with increased metastatic risk and less favorable survival outcomes in various solid cancers. frontiersin.org ERK5 activation is linked to enhanced tumor-initiating capacity and disruption of actin dynamics, leading to alterations in cell migration and invasion potential. frontiersin.org The MEK5–ERK5 pathway is involved in EMT, and its aberrant activation is associated with increased local invasiveness and metastasis. mdpi.comnih.govencyclopedia.pub
Inhibition of ERK5 has been shown to decrease metastasis in breast cancer xenografts. frontiersin.org Conversely, overexpression of MEK5 or ERK5 has been observed to induce a migratory and invasive phenotype in cancer cells. frontiersin.org ERK5 signaling can regulate the expression of mesenchymal genes and suppress epithelial markers like E-cadherin, thereby activating the EMT program. encyclopedia.pub While in some contexts ERK5 has been reported to augment E-cadherin-mediated cell-cell adhesion, the predominant role described in several studies points towards ERK5 promoting EMT and invasive characteristics. mdpi.com
Studies investigating the role of ERK5 in specific cancer types, such as prostate cancer, have demonstrated that ERK5 signaling promotes the formation of metastasis and enhances invadopodia formation. mdpi.com
| Process / Marker Modulated by ERK5 | Effect of ERK5 Activation | Effect of ERK5 Inhibition/Silencing | Related Hallmarks | Source |
| Epithelial-to-Mesenchymal Transition (EMT) | Promotion | Reversal/Inhibition | Invasion, Metastasis | frontiersin.orgmdpi.comnih.govencyclopedia.pub |
| Cell Migration and Invasion | Increased | Decreased | Invasion, Metastasis | frontiersin.orgmdpi.comnih.gov |
| Metastasis (in vivo models) | Promotion | Decreased | Metastasis | frontiersin.orgmdpi.com |
| E-cadherin | Suppression | Upregulation | Invasion, Metastasis | mdpi.comencyclopedia.pub |
| Mesenchymal Markers (e.g., Vimentin, SNAIL) | Upregulation | Downregulation | Invasion, Metastasis | nih.govencyclopedia.pub |
Angiogenesis.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The ERK5 signaling pathway has been implicated in regulating angiogenesis. Targeted deletion of Erk5 in mice has revealed that the ERK5 cascade is critical for normal cardiovascular development and vascular integrity, with knockout mice displaying defects in cardiac development and angiogenesis. nih.govportlandpress.comaston.ac.ukpnas.org
In endothelial cells, ERK5 is required for preventing apoptosis, mediating shear-stress signaling, and regulating tumor angiogenesis. portlandpress.comaston.ac.uk Both VEGF and FGF2 have been shown to stimulate ERK5 activity in endothelial cells, suggesting a role for ERK5 in regulating angiogenesis in response to these growth factors. portlandpress.comaston.ac.uk More recent data specifically define a role for ERK5 in regulating VEGF-mediated tubular morphogenesis in human dermal microvascular endothelial cells (HDMECs). portlandpress.comaston.ac.uk
Studies using the ERK5 inhibitor XMD8-92 have shown that inhibiting ERK5 phosphorylation can significantly improve endothelial cell proliferation, migration, and tubular structure formation, while also inhibiting VEGF secretion, thereby regulating myocardial angiogenic mechanisms. frontiersin.org This suggests that while ERK5 is important for normal vascular development, its inhibition might have complex effects on tumor angiogenesis, potentially disrupting the formation of new blood vessels that support tumor growth.
The anti-angiogenic signal of pigment epithelial-derived factor (PEDF), a natural angiogenesis inhibitor, has been shown to signal through ERK5 activation of PPARγ. nih.gov This indicates that ERK5 can also be involved in anti-angiogenic processes depending on the context and upstream signals. However, the general consensus from studies investigating the role of ERK5 in tumor development points towards a pro-angiogenic function that supports tumor growth. nih.govportlandpress.comaston.ac.uk
| Process / Factor Modulated by ERK5 | Effect of ERK5 Activation | Effect of ERK5 Inhibition | Related Hallmarks | Source |
| Vascular Development | Essential | Defective | Angiogenesis | nih.govportlandpress.comaston.ac.ukpnas.org |
| Tumor Angiogenesis | Regulation/Promotion | Potential Inhibition/Modulation | Angiogenesis | nih.govportlandpress.comaston.ac.ukfrontiersin.org |
| VEGF-mediated Tubular Morphogenesis | Regulation | (Implied Inhibition) | Angiogenesis | portlandpress.comaston.ac.uk |
| Endothelial Cell Survival | Required | (Implied Decrease) | Angiogenesis | portlandpress.comaston.ac.uk |
| Endothelial Cell Proliferation, Migration, Tubular Formation | (Implied Promotion) | Improved (in some contexts) | Angiogenesis | frontiersin.org |
| VEGF Secretion | (Implied Promotion) | Inhibition | Angiogenesis | frontiersin.org |
Tumor Microenvironment Modulation (e.g., Macrophage Polarization, Inflammatory Cytokines)
The tumor microenvironment (TME) is a complex ecosystem that significantly influences tumor growth and progression, involving immune cells, stromal cells, blood vessels, and extracellular matrix. nih.gov Tumor-associated macrophages (TAMs) are a prominent immune cell type within the TME, and their phenotype can be reprogrammed by the tumor to support malignancy. pnas.orgnih.gov ERK5 plays a role in this reprogramming.
Inhibition of ERK5 in macrophages has been shown to induce a transcriptional switch that blocks protumor macrophage polarization. nih.govunisi.it Specifically, myeloid ERK5 deficiency suppresses tumor growth by blocking protumor macrophage polarization via STAT3 inhibition. pnas.org Inactivation of ERK5 in macrophages impairs the phosphorylation of STAT3, a transcription factor crucial for determining macrophage polarity, and has been shown to impair the growth of melanoma and carcinoma grafts in mice. pnas.org Targeting ERK5 in macrophages can induce a transcriptional switch favoring proinflammatory mediators. pnas.org
ERK5 is also involved in controlling the expression of a subset of proinflammatory cytokines in the context of epidermal carcinogenesis, and its inhibition has been shown to suppress inflammation-driven tumorigenesis. nih.govunisi.it Tumor cells and cancer-associated fibroblasts secrete factors like IL-6, which can create an immune-suppressive milieu. nih.gov ERK5 is required for IL-6 production in tumor cells, and inhibiting or depleting ERK5 can prevent this production, potentially enhancing antitumor immune responses. nih.gov
ERK5 activity has been hypothesized to be crucial for the differentiation and activity of pro-inflammatory (M1-type) macrophages, which may exhibit antitumor properties. tandfonline.com Conversely, high MAP-ERK5 activity may help macrophages function as efficient protumor (M2-type) macrophages. tandfonline.com The use of small molecule inhibitors targeting MAP-ERK5 could potentially depolarize M2-type macrophages into an M1-type antitumor phenotype. tandfonline.com
ERK5 also contributes to macrophage proliferation, a significant feature in advanced stages of cancer. nih.gov ERK5 is required for supporting the proliferation of macrophages in tumor grafts in mice, and myeloid ERK5 deficiency negatively impacts the proliferation of both resident and infiltrated macrophages in metastatic lung nodules. nih.gov This effect is mediated, at least in part, by ERK5 suppressing p21 expression, which halts macrophage differentiation. nih.gov
This compound in Inflammatory and Cardiovascular Disease Models
ERK5 is activated by various stimuli, including proinflammatory signals, and possesses anti-inflammatory and immunomodulatory functions. researchgate.net The MEK5-ERK5 axis has been implicated in inflammation and cardiovascular diseases like atherosclerosis. aacrjournals.org
Modulation of Inflammatory Responses (e.g., E-selectin, IL-1α, IL-1β, COX-2)
ERK5 has been implicated in the production of proinflammatory mediators in endothelial cells and monocytes. pnas.org While the direct effects of this compound on specific inflammatory markers like E-selectin, IL-1α, IL-1β, and COX-2 are not extensively detailed for this specific compound in the provided context, the role of ERK5 in regulating inflammation is evident. Proinflammatory mediators like TNF-α, IL-1, and IL-6 are major inducers of MAPK pathways, including ERK. nih.gov MAPK pathways, including ERK, regulate the biosynthesis of cytokines such as IL-6, IL-12, IL-23, and TNF-α, and promote the production of prostaglandins (B1171923) (PGs) and chemotaxis of immune cells, contributing to an inflammatory microenvironment. nih.gov COX-2, an inducible enzyme involved in inflammation, is frequently upregulated in tumors and inflammatory disorders. nih.govresearchgate.net
Studies on related pathways and inflammatory stimuli provide context. For instance, oscillatory shear stress, a pro-atherogenic stimulus, induces the production of pro-inflammatory cytokines like TNF-α and IL-6 in endothelial cells. aging-us.com NF-κB, a central regulator of inflammation, coordinates the induction of a wide range of genes encoding pro-inflammatory cytokines (e.g., IL-1, IL-6, TNFα), chemokines, adhesion molecules (e.g., ICAM, VCAM, E-selectin), and inducible enzymes such as COX-2 and iNOS. researchgate.netnih.gov While a direct link between this compound and the modulation of all these specific markers is not explicitly provided, the involvement of ERK5 in inflammatory pathways suggests potential indirect effects.
Impact on Atherosclerosis and Endothelial Dysfunction
Endothelial dysfunction plays a critical role in atherosclerosis, a chronic inflammatory disease. aging-us.com ERK5 is involved in cardiovascular development cdnsciencepub.comresearchgate.net and its activation in macrophages promotes efferocytosis, thereby inhibiting atherosclerosis. researchgate.netnih.gov Conversely, ERK5 gene knockout in LDLR-/- mice can aggravate atherosclerosis and inhibit the expression of efferocytosis-related proteins. nih.gov
Disturbed blood flow (D-flow) in vascular regions contributes to atherosclerosis by promoting endothelial cell activation. frontiersin.org This is associated with the SUMOylation of ERK5 and p53, which promotes endothelial cell inflammation and apoptosis, leading to endothelial dysfunction. frontiersin.org In contrast, laminar flow (L-flow), which is atheroprotective, inhibits the SUMOylation of ERK5 and p53. frontiersin.org L-flow-induced activation of ERK5 can suppress endothelial-to-mesenchymal transition (endoMT), a process implicated in atherosclerosis. frontiersin.org
ERK5 signaling also regulates glucose-induced endothelin-1 (B181129) (ET-1) expression, a characteristic feature of diabetic angiopathy that causes blood flow alteration and increased extracellular matrix production. cdnsciencepub.comresearchgate.net ERK5 negatively regulates ET-1 mRNA expression in endothelial cells, and the downregulation of ERK5 observed in diabetic conditions contributes to ET-1 upregulation. cdnsciencepub.comresearchgate.net
Regulation of Efferocytosis in Macrophages
Efferocytosis, the process by which phagocytic cells clear apoptotic cells, is crucial for tissue repair and homeostasis. nih.gov Impaired efferocytosis can lead to the aggregation of apoptotic cells, secondary necrosis, and the release of pro-inflammatory factors. nih.gov
Experimental results confirm the regulatory role of ERK5 in macrophage phagocytosis (efferocytosis). nih.gov Activation of ERK5 in macrophages promotes efferocytosis and inhibits atherosclerosis. researchgate.netnih.gov An ERK5 inhibitor has been shown to downregulate the phagocytosis of RAW264.7 cells in vitro. nih.gov Regulating macrophage efferocytosis through ERK5 can exert an anti-atherosclerosis effect. nih.gov Ulinastatin, for example, enhances efferocytosis and reduces lung inflammation and injury through the ERK5/Mer signaling pathway. researchgate.net
This compound in Diabetic Angiopathy Research
Diabetic angiopathy is characterized by the upregulation of endothelin-1 (ET-1), leading to altered blood flow and increased extracellular matrix production. cdnsciencepub.comresearchgate.net Hyperglycemia, a major risk factor for diabetic complications, promotes vascular complications through endothelial cell dysfunction. researchgate.net
ERK5 signaling plays a role in regulating glucose-induced ET-1 expression in diabetic angiopathy. cdnsciencepub.comresearchgate.net Studies have shown that glucose can activate the ERK5 signaling pathway in endothelial cells. cdnsciencepub.comresearchgate.net However, ERK5 negatively regulates ET-1 mRNA expression. cdnsciencepub.comresearchgate.net In diabetic conditions, a decrease in ERK5 expression and phosphorylation is observed, coinciding with an increase in ET-1 mRNA expression in the retina of diabetic animals and in endothelial cells treated with high glucose. cdnsciencepub.comresearchgate.net Activation of ERK5 by constitutively active MEK5 (caMEK5) upregulates KLF2 and suppresses ET-1 expression, while ERK5 siRNA transfection leads to decreased ERK5 and increased ET-1 mRNA expression. cdnsciencepub.comresearchgate.net These findings suggest that the ERK5/ET-1 pathway is a potential target for the treatment of diabetic angiopathy. cdnsciencepub.comresearchgate.net
Furthermore, chronic hyperglycemia polarizes microglia into a proinflammatory subtype through ERK5, and increased ERK5 levels have been observed in the retina of STZ-induced diabetic retinopathy models. nih.gov This increased ERK5 is associated with the production of cytokines like IL-6, IL-1β, and VEGF, which impair vascular permeability. nih.gov Blocking inflammatory pathways downstream of ERK5 with an inhibitor like XMD8-92 has been shown to prevent retinal inflammation, oxidative stress, VEGF production, and retinal vascular permeability in preclinical models of diabetic retinopathy. nih.gov
ERK5 also plays a role in glomerular endothelial cell dysfunction in early diabetic kidney disease. mdpi.com A pathway involving ERK5-mediated increase in KLF2 expression promotes an anti-coagulant, anti-inflammatory phenotype in glomerular endothelial cells, which affects podocyte function. mdpi.com
Table 1: Summary of this compound (or ERK5 Inhibition) Effects in Preclinical Models
| Disease Model / Context | Target Modulation | Observed Effects | Key Molecules Involved | Source(s) |
| Tumor Microenvironment | Inhibition of ERK5 in macrophages | Blocks protumor macrophage polarization, favors proinflammatory mediators | STAT3 | nih.govpnas.orgunisi.it |
| Tumor Microenvironment | Inhibition/Depletion of ERK5 in tumor cells | Prevents IL-6 production | IL-6 | nih.gov |
| Tumor Microenvironment | Myeloid ERK5 deficiency | Suppresses tumor growth, reduces TAM density, abnormal macrophage polarization | pnas.orgnih.gov | |
| Tumor Microenvironment | ERK5 inhibition in macrophages | Blocks macrophage proliferation | p21 | nih.gov |
| Atherosclerosis | ERK5 activation in macrophages | Promotes efferocytosis, inhibits atherosclerosis | Efferocytosis-related proteins | researchgate.netnih.gov |
| Atherosclerosis | ERK5 gene knockout in mice | Aggravates atherosclerosis, inhibits efferocytosis proteins | Efferocytosis-related proteins | nih.gov |
| Endothelial Dysfunction (Atherosclerosis) | D-flow (pro-atherogenic) | Induces SUMOylation of ERK5 and p53, promotes inflammation and apoptosis | ERK5, p53 | frontiersin.org |
| Endothelial Dysfunction (Atherosclerosis) | L-flow (atheroprotective) | Inhibits SUMOylation of ERK5 and p53, suppresses endoMT | ERK5, p53 | frontiersin.org |
| Diabetic Angiopathy | ERK5 signaling | Negatively regulates ET-1 expression | ET-1, KLF2 | cdnsciencepub.comresearchgate.net |
| Diabetic Angiopathy (Retinopathy) | Blocking inflammatory pathways downstream of ERK5 (e.g., with XMD8-92) | Prevents retinal inflammation, oxidative stress, VEGF production, vascular permeability | IL-6, IL-1β, VEGF | nih.gov |
| Diabetic Kidney Disease | ERK5-mediated increase in KLF2 in glomerular endothelial cells | Promotes anti-coagulant, anti-inflammatory phenotype | KLF2 | mdpi.com |
Methodological Considerations and Research Approaches Utilizing Erk5 in 1
In Vitro Assays for Assessing ERK5-IN-1 Activity
Several in vitro assay types are employed to characterize the activity of this compound and its biological consequences.
Kinase Activity Assays (e.g., using [γ-32P]-ATP and substrates like PIMtide).
Kinase activity assays are fundamental for determining the direct inhibitory potency of this compound on the ERK5 enzyme. A common method involves using purified active ERK5, a substrate like PIMtide (ARKKRRHPSGPPTA), and radioactive [γ-32P]-ATP. medchemexpress.commedchemexpress.comnih.gov In this assay, the transfer of the radioactive phosphate (B84403) group from ATP to the substrate peptide is measured. The assay is typically performed in a kinase buffer containing magnesium acetate (B1210297). medchemexpress.commedchemexpress.comnih.gov The reaction is initiated by adding magnesium acetate and [γ-32P]-ATP along with the substrate. medchemexpress.commedchemexpress.comnih.gov After an incubation period, the reaction is terminated, and the incorporated radioactivity in the substrate is measured, often by applying the reaction mixture onto phosphocellulose paper (e.g., p81 paper) and measuring the retained radioactivity. medchemexpress.commedchemexpress.comnih.gov this compound has been shown to inhibit ERK5 biochemically with an IC₅₀ of 0.162 ± 0.006 μM in such assays. nih.gov
Cellular Assays for ERK5 Autophosphorylation (e.g., EGF-induced).
Cellular assays are crucial for evaluating the ability of this compound to inhibit ERK5 activity within a living cell context. A widely used method involves stimulating cells, such as HeLa cells, with epidermal growth factor (EGF) to induce ERK5 autophosphorylation. medchemexpress.comnih.govtargetmol.compnas.org Activated, autophosphorylated ERK5 exhibits reduced mobility during SDS-PAGE compared to its unphosphorylated form, allowing its detection by Western blot as a slower-migrating band. pnas.orgbiorxiv.org Cells are typically serum-starved before treatment with the inhibitor and subsequent stimulation with EGF. nih.govtargetmol.com Inhibition of ERK5 autophosphorylation by this compound is then assessed by observing the reduction or absence of the slower-migrating phosphorylated ERK5 band. pnas.orgbiorxiv.org this compound has demonstrated a cellular EC₅₀ of 0.19 ± 0.04 μM for inhibiting EGF-induced ERK5 autophosphorylation in HeLa cells. medchemexpress.commedchemexpress.com
Gene Expression Analysis of ERK5 Target Genes (e.g., KLF2, MEF2C, c-MYC, c-JUN).
ERK5 plays a role in regulating the transcription of various genes by phosphorylating transcription factors such as MEF2C and directly influencing gene expression through its transactivation domain. acs.orgaston.ac.ukmdpi.comencyclopedia.pub Analyzing the expression levels of known ERK5 target genes provides insight into the downstream effects of this compound treatment. Relevant target genes include KLF2, MEF2C, c-MYC, and c-JUN. aacrjournals.orgtargetmol.comacs.orgaston.ac.ukmdpi.comencyclopedia.pubmdpi.comnih.gov Techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the mRNA and protein levels of these genes following treatment with this compound. Changes in the expression of these genes can indicate the extent to which this compound is disrupting ERK5-mediated transcriptional regulation. For instance, ERK5 is known to promote the expression of c-MYC and MEF2C, which are involved in cell proliferation. aacrjournals.orgmdpi.com KLF2 is an ERK5-responsive gene involved in endothelial cell-protective responses. portlandpress.comaston.ac.uk
Apoptosis and Cell Death Assays.
Evaluating the induction of apoptosis and other forms of cell death is critical when studying the effects of kinase inhibitors. Various methods are employed, including flow cytometry analysis of Annexin V/Propidium Iodide (PI) staining and assays that detect caspase activation. nih.govnih.govresearchgate.netbiorxiv.org Annexin V staining identifies early apoptotic cells by binding to phosphatidylserine (B164497) exposed on the outer cell membrane, while PI stains the DNA of cells with compromised membrane integrity (late apoptotic or necrotic cells). biorxiv.orgahajournals.org Flow cytometry allows for the quantitative analysis of cell populations undergoing apoptosis or cell death. biorxiv.orgahajournals.org Assays detecting activated caspases, such as caspase-3 or caspase-8, provide biochemical evidence of apoptotic pathway activation. researchgate.netbiorxiv.org Studies have indicated that ERK5 inhibition can lead to the activation of apoptosis in various cancer cell lines. nih.govresearchgate.nete-century.us ERK5 kinase activity has also been shown to protect cells from death receptor-induced apoptosis. biorxiv.org
Drug Efflux Pump Activity Assays (e.g., Doxorubicin (B1662922) accumulation).
ERK5 inhibition, including by this compound, has been investigated for its potential to reverse multidrug resistance (MDR) in cancer cells, often mediated by ABC transporters like ABCB1 (P-glycoprotein). nih.govnih.gov Drug efflux pump activity assays measure the ability of cells to transport chemotherapy drugs. A common approach involves measuring the intracellular accumulation of a fluorescent chemotherapy drug, such as Doxorubicin, in the presence or absence of the inhibitor. nih.govnih.govresearchgate.netresearchgate.net Cells are incubated with Doxorubicin, and the intracellular fluorescence intensity is measured using flow cytometry or confocal microscopy. nih.govnih.govresearchgate.netmdpi.com Increased intracellular accumulation of Doxorubicin in cells treated with this compound compared to untreated cells indicates that the compound is inhibiting the efflux activity of ABC transporters. nih.govnih.govresearchgate.net this compound has been shown to significantly increase the intracellular accumulation of Doxorubicin in ABCB1-overexpressing MDR cells by directly inhibiting the efflux function of ABCB1. nih.govnih.gov
In Vivo Models Employing this compound
In vivo studies are crucial for understanding the systemic effects of inhibiting ERK5 activity using compounds like this compound. These models allow researchers to assess the impact of ERK5 inhibition on complex biological processes within a living organism.
Xenograft Models for Tumor Growth Inhibition.
Xenograft models, typically involving the implantation of human cancer cells into immunocompromised mice, have been used to evaluate the potential of this compound to inhibit tumor growth. Studies have shown that while this compound alone may exhibit minimal inhibitory activity towards certain tumors, its co-administration with chemotherapy agents can significantly enhance antitumor effects. For instance, in a KBv200 cell xenograft model, the combination of this compound and paclitaxel (B517696) resulted in a markedly enhanced antitumor activity compared to either agent alone. nih.govresearchgate.net The inhibition rate observed with the combination treatment was 46%. nih.govresearchgate.net This suggests that this compound can reverse ABCB1-mediated multidrug resistance, a mechanism by which cancer cells can become resistant to various chemotherapy drugs. nih.gov
Genetic silencing of ERK5 has also been shown to be antiproliferative in vivo in xenograft models of various cancer types, including endometrial cancer and non-small cell lung cancer. acs.orgnih.gov Consistent with these findings, ERK5 silencing has been shown to reduce the metastasis of breast cancer xenografts in vivo. nih.gov Conditional ERK5 gene knockout in adult mice has also been shown to inhibit tumor angiogenesis, which in turn reduces the growth of tumor xenografts. nih.gov
Murine Models for Disease Pathogenesis (e.g., atherosclerosis).
Murine models have been instrumental in investigating the role of ERK5 in the pathogenesis of diseases such as atherosclerosis. Studies using macrophage-specific ERK5-null mice have demonstrated that a deficiency in macrophage ERK5 leads to reduced efferocytosis, the process by which dead and dying cells are removed by phagocytic cells. ahajournals.org When these mice were crossed with low-density lipoprotein receptor-deficient mice and fed a high-cholesterol diet, accelerated atherosclerotic plaque formation and more advanced, vulnerable plaque morphology were observed. ahajournals.org This indicates that ERK5 in macrophages plays a crucial role in suppressing atherosclerotic plaque formation by upregulating macrophage efferocytosis. ahajournals.org
Furthermore, conditional endothelial loss of ERK5 in mice has been shown to increase high-fat diet-induced atherosclerosis. mdpi.com This phenotype was associated with increased expression of inflammatory endothelial surface proteins, such as VCAM1, which promotes leukocyte adhesion. mdpi.com These findings corroborate earlier observations of the immunosuppressive effects of ERK5 activation in human primary endothelial cells. mdpi.com
Comparative Studies: this compound vs. Genetic Perturbation of ERK5 (e.g., siRNA, shRNA, CRISPR/Cas9).
Comparative studies utilizing both pharmacological inhibition with compounds like this compound and genetic perturbation techniques such as siRNA, shRNA, and CRISPR/Cas9 have revealed complexities in understanding the precise roles of ERK5. While genetic perturbation of ERK5 has consistently demonstrated antiproliferative effects in various cancer cell types both in vitro and in vivo, selective ERK5 kinase inhibitors like this compound may not always fully phenocopy the effects of genetic depletion. acs.orgnih.govnih.gov
Genetic silencing or deletion of the MAPK7 gene (encoding ERK5) has shown a role for ERK5 signaling in driving several cellular phenotypes, including reduced proliferation, decreased tumor cell lipid metabolism, increased autophagy, and the induction of cellular senescence. acs.orgnih.gov For example, depletion of MEK5, the upstream activating kinase for ERK5, resulted in impaired proliferation and reduced tumor growth capacity in nude mice. biorxiv.org CRISPR/Cas9-mediated depletion of ERK5 expression in triple-negative breast cancer cell lines led to a loss of mesenchymal features and suppressed cell migration. frontiersin.orgnih.gov In vivo xenograft experiments with ERK5 knockout cells showed disrupted tumor growth kinetics. frontiersin.orgnih.gov
However, studies using selective ERK5 kinase inhibitors have sometimes yielded different results. For instance, a selective ERK5 inhibitor did not demonstrate antiproliferative activity in a model of acute myeloid leukemia, whereas BRD4 inhibitors and dual ERK5-BRD4 inhibitors did. acs.org This suggests that inhibition of ERK5 kinase activity alone may not be sufficient or necessary to affect cancer cell proliferation and viability in all contexts. acs.org
The discrepancy between pharmacological inhibition and genetic perturbation may be attributed to several factors, including potential off-target effects of inhibitors or the existence of kinase-independent functions of ERK5. acs.orgnih.gov Research using this compound as a paradigm has shown that ERK5 kinase inhibitors can cause paradoxical activation of ERK5 transcriptional activity. nih.govresearchgate.netnih.gov This occurs through direct binding of the inhibitor to the kinase domain, inducing conformational changes that promote nuclear translocation of ERK5 and stimulation of gene transcription. nih.govresearchgate.netnih.gov This highlights that both the ERK5 kinase and its transcriptional activation domain (TAD) must be considered when evaluating the effectiveness of anti-ERK5 therapeutics. nih.govresearchgate.netnih.gov
Development of Drug-Resistant ERK5 Mutants for Mechanistic Studies with this compound.
To further elucidate the mechanisms by which ERK5 inhibitors function and to investigate the phenomenon of paradoxical activation, kinase-active, drug-resistant mutants of ERK5 have been developed. nih.govresearchgate.netnih.gov Using this compound as a tool compound, researchers have utilized these mutants to demonstrate that the induction of ERK5 transcriptional activity requires the direct binding of the inhibitor to the ERK5 kinase domain. nih.govresearchgate.netnih.gov This binding event promotes conformational changes within the kinase domain, leading to the nuclear translocation of ERK5 and subsequent stimulation of gene transcription. nih.govresearchgate.netnih.gov
These drug-resistant mutants are valuable tools for dissecting the complex pharmacology of ERK5 inhibitors and for confirming whether observed effects are a result of direct inhibitor binding to the intended target rather than off-target interactions. nih.gov Studies employing these mutants have underscored the importance of considering both the kinase activity and the transcriptional functions of ERK5 when developing and evaluating therapeutic strategies targeting this pathway. nih.govresearchgate.netnih.gov
Here is a table summarizing some of the in vivo findings discussed:
| Model Type | Disease Context | Intervention(s) | Key Finding(s) | Citation(s) |
| Xenograft (KBv200) | Multidrug Resistance (Cancer) | This compound + Paclitaxel | Enhanced antitumor activity (46% inhibition rate) compared to single agents. Reversed ABCB1-mediated MDR. | nih.govresearchgate.net |
| Murine (ERK5-null) | Atherosclerosis | Genetic knockout of macrophage ERK5 | Reduced efferocytosis, accelerated atherosclerotic plaque formation, more vulnerable plaque morphology. | ahajournals.org |
| Murine (ERK5-null) | Atherosclerosis | Conditional endothelial knockout of ERK5 | Increased high-fat diet-induced atherosclerosis, increased inflammatory endothelial surface proteins (VCAM1). | mdpi.com |
| Xenograft | Various Cancers | Genetic silencing/deletion of ERK5 | Antiproliferative effects, reduced tumor growth, reduced metastasis, inhibited angiogenesis. | acs.orgnih.govbiorxiv.orgfrontiersin.orgnih.gov |
Here is a table summarizing comparative studies and mechanistic findings:
| Comparison/Study Type | Compound/Method Used | Key Finding(s) | Citation(s) |
| Pharmacological Inhibition vs. Genetic Perturbation | Selective ERK5 inhibitors (e.g., this compound) vs. siRNA/shRNA/CRISPR/Cas9 | Selective inhibitors may not fully phenocopy genetic depletion; discrepancies observed in antiproliferative effects depending on cancer cell type. | acs.orgnih.govnih.gov |
| Mechanism of Inhibitor Action | This compound | Can cause paradoxical activation of ERK5 transcriptional activity by binding to the kinase domain, promoting nuclear translocation and gene transcription. | nih.govresearchgate.netnih.gov |
| Mechanistic Studies with Drug-Resistant Mutants | This compound + Drug-resistant ERK5 mutants | Induction of ERK5 transcriptional activity by inhibitors requires direct binding to the kinase domain, leading to conformational changes and nuclear translocation. | nih.govresearchgate.netnih.gov |
Future Directions and Translational Perspectives for Erk5 in 1 Research
Refining ERK5 Inhibitor Development Beyond ERK5-IN-1
While this compound has demonstrated potency as an ERK5 inhibitor, with an IC50 of 87±7 nM for ERK5 and 26 nM for LRRK2[G2019S], and a cellular EC50 of 0.19±0.04 μM for inhibiting EGF-induced ERK5 autophosphorylation, ongoing research aims to develop compounds with improved profiles. medchemexpress.com A significant challenge in developing ERK5 inhibitors, including this compound (also known as compound 26 or XMD17-109), is the phenomenon of paradoxical activation of the ERK5 transcriptional transactivation domain (TAD). frontiersin.orgresearchgate.netnih.gov
Strategies to Overcome Paradoxical Activation of ERK5 TAD
Paradoxical activation of the ERK5 TAD occurs when ERK5 kinase inhibitors bind to the kinase domain, inducing a conformational change that exposes the nuclear localization signal (NLS) and leads to nuclear translocation and stimulation of downstream gene transcription, such as KLF2. researchgate.netacs.orgnih.gov This unanticipated activation of transcriptional activity can confound the intended inhibitory effect and may contribute to conflicting reports on efficacy in animal models. acs.org All ERK5 inhibitors tested to date, including this compound, AX15836, compound 46, compound 34b, and BAY-885, have been shown to cause paradoxical activation of the ERK5 TAD to varying degrees. frontiersin.orgresearchgate.netfrontiersin.org Strategies to overcome this involve developing inhibitors that prevent this conformational change or target the TAD function directly. researchgate.netnih.gov
Development of Dual ERK1/ERK5 Inhibitors
Resistance to therapies targeting the RAF-MEK1/2-ERK1/2 pathway can arise from compensatory activation of other signaling pathways, including the MEK5-ERK5 pathway. acs.orgfrontiersin.org ERK5 activation has been proposed as a resistance mechanism to RAF-MEK1/2-ERK1/2 inhibitors. acs.org Given that some proteins, like c-Myc and RSK, are substrates for both ERK1 and ERK5, leading to the induction of genes such as c-Jun or c-Fos, the development of compounds that inhibit both ERK1/2 and ERK5 has been explored. acs.org A dual ERK1/ERK5 inhibitor, ADTL-EI1712, has been reported, designed to simultaneously block both pathways in cancers where ERK5 activity compensates for inhibition of the RAS-RAF-MEK1/2-ERK1/2 pathway. nih.govresearchgate.net Another dual-target inhibitor of ERK1 and ERK5, SKLB-D18, has shown promising anti-tumor effects in preclinical studies, demonstrating superior efficacy compared to ERK1/2 inhibitors or ERK5 inhibitors alone or in combination in triple-negative breast cancer. nih.gov
Identification of "Paradox Breaker" ERK5 Inhibitors
A priority in the field is the development of selective ERK5 inhibitors that act as "paradox breakers" by inhibiting kinase activity without causing paradoxical activation of the TAD. frontiersin.orgfrontiersin.orgnih.govresearchgate.net Such inhibitors would be valuable tools for dissecting the specific biological roles of the ERK5 kinase domain and the C-terminal TAD. nih.gov The paradoxical activation seen with current ERK5 inhibitors, including this compound, is considered an on-target effect resulting from the inhibitor binding to the kinase domain. nih.gov Developing inhibitors that prevent this conformational change is crucial for more effective ERK5-targeted therapies. researchgate.netnih.gov
Novel Therapeutic Modalities (e.g., PROTACs, Oligonucleotide Therapy)
Given that conventional ERK5 kinase inhibitors may not target all the functions of ERK5, including its kinase-independent activities mediated by the TAD, other therapeutic modalities are being explored. researchgate.netnih.gov Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful approach to induce protein degradation. acs.orgnih.gov The development of PROTAC degraders for ERK5 has been reported and offers a potential strategy to ablate all ERK5 functions, including catalytic activities, allosteric regulatory sites, scaffolding functions, and the TAD function. acs.orgresearchgate.netnih.gov Oligonucleotide therapies represent another novel modality that could be used to downregulate ERK5 expression, thereby removing both its kinase and non-kinase functions. nih.gov
Identification and Validation of Biomarkers for this compound Efficacy
Identifying and validating biomarkers is essential for the optimal preclinical and clinical development of ERK5 inhibitors like this compound and for patient stratification. ukri.org ERK5 overexpression has been observed in a significant percentage of prostate, breast, and liver cancer samples, suggesting that these patients may potentially benefit from ERK5 inhibition. ukri.org Nuclear localization of ERK5, rather than just phosphorylation status, has been suggested as a potential prognostic biomarker in some cancers. frontiersin.org Research is ongoing to identify biomarkers that predict response to ERK5 inhibition and help select patient populations most likely to benefit from such therapies. ukri.org
Combination Therapy Strategies with this compound
This compound and other ERK5 inhibitors are being investigated in combination with other therapeutic agents to enhance efficacy and overcome resistance mechanisms. frontiersin.orgnih.govnih.govtandfonline.com ERK5 pathway inhibition in combination with MEK inhibitors might be a potential therapeutic strategy in certain cancers, such as ALK-addicted neuroblastoma. frontiersin.org The combination of MEK1/2 inhibitors and ERK5 inhibitors has shown improved effectiveness in preclinical models of cancers like N-RAS-mutated melanoma. frontiersin.org Combining ERK5 inhibition with inhibitors of other pathways, such as FAK and CDK5, has also shown synergistic effects in suppressing cancer cell growth and overcoming resistance in KRAS-driven non-small cell lung cancer. embopress.org this compound has also been shown to reverse ABCB1-mediated multidrug resistance by inhibiting the drug efflux function of ABCB1, suggesting its potential use in combination with conventional chemotherapies to restore sensitivity. nih.gov Preclinical studies have demonstrated that this compound effectively enhanced the antitumor activity of paclitaxel (B517696) in xenograft models. nih.gov Combination strategies involving ERK5 inhibitors with BRAF inhibitors, MEK1/2 inhibitors, or existing chemotherapeutics are being explored to achieve more significant anti-cancer effects. acs.org
Exploring this compound Beyond Cancer and Inflammation
Beyond its established roles in cancer and inflammation, the ERK5 signaling pathway, and by extension, its inhibitors like this compound, are being investigated for their involvement in other biological processes and diseases. These areas include cardiovascular health, neurological function, and fibrosis.
Cardiovascular System: The ERK5 signaling cascade is critical for normal cardiovascular development and vascular integrity. aston.ac.ukpnas.org Targeted deletion of Erk5 in mice has been shown to result in embryonic lethality due to cardiovascular defects and angiogenic failure. aston.ac.ukpnas.org In adult mice, conditional knockout of Erk5 in cardiomyocytes leads to decreased hypertrophic growth and fibrosis in response to stress, alongside increased apoptosis. ahajournals.orgmdpi.com Furthermore, ERK5 plays a role in endothelial cell function, being required for preventing apoptosis and mediating shear-stress signaling. aston.ac.uk Activation of ERK5 in macrophages has been shown to promote efferocytosis, the process by which dead cells are removed, and inhibit atherosclerosis plaque formation in mice. ahajournals.org Statins, a class of drugs known for their cardiovascular benefits, have been found to activate ERK5 in macrophages, contributing to their protective effects. ahajournals.orgnih.gov ERK5 activation also stimulates tight junction formation and reduces permeability in human cardiac endothelial cells, suggesting a role in maintaining vascular barrier function. nih.gov
Neurological Function: Research suggests a role for ERK5 in the nervous system, particularly in neurogenesis and neuronal survival. Inducible activation of ERK5 in adult neurogenic regions of the mouse brain has been shown to enhance adult neurogenesis in the olfactory bulb and improve olfactory function. jneurosci.org Similarly, selective activation of ERK5 increases adult neurogenesis in the dentate gyrus and improves spatial learning and long-term memory persistence in mice. jneurosci.org While ERK1/2 and ERK5 are both members of the MAPK family associated with neuroprotection, studies indicate they may have distinct or even opposite roles in regulating factors like brain-derived neurotrophic factor (BDNF) expression. nih.gov
Fibrosis: The ERK5 pathway has been implicated in the development of fibrosis in various tissues. In the heart, targeted deletion of Erk5 attenuates interstitial fibrosis induced by pressure overload. ahajournals.org In the context of pulmonary fibrosis, ERK5 is involved in transforming growth factor-β1 (TGF-β1)-induced extracellular matrix production in lung epithelial cells and fibroblasts. nih.gov Inhibition of ERK5 has been shown to block TGF-β1 signaling to Smad3 transcriptional activity and ameliorate pulmonary fibrosis in a mouse model. nih.gov ERK5 also promotes chronic glomerular fibrosis in a model of glomerulonephritis. mdpi.com
The involvement of ERK5 in these diverse processes suggests that compounds targeting ERK5, such as this compound, could have therapeutic potential beyond cancer and inflammation. Further research is needed to fully elucidate the specific mechanisms and potential applications of ERK5 modulation in these areas.
Q & A
Q. What are the primary biochemical targets of ERK5-IN-1, and how are its inhibitory potencies (IC50/EC50) determined experimentally?
this compound selectively inhibits ERK5 with an enzymatic IC50 of 87 ± 7 nM and cellular EC50 of 0.19 µM, as validated through kinase activity assays and Western blotting for phosphorylated ERK5. Its cross-reactivity with LRRK2[G2019S] (IC50 = 26 nM) necessitates parallel selectivity profiling using kinase panels to confirm target specificity . Methodologically, researchers should:
- Perform dose-response curves in enzymatic assays with recombinant ERK5.
- Validate cellular activity via phospho-ERK5 suppression in relevant models (e.g., intestinal epithelial cells).
- Compare inhibition profiles against unrelated kinases (e.g., ERK1/2) to rule off-target effects.
Q. What experimental approaches are recommended to validate ERK5 inhibition by this compound in cellular models?
Key methods include:
Q. How should researchers optimize this compound concentrations for in vitro studies while minimizing off-target effects?
- Start with doses near its cellular EC50 (0.19 µM) and test a range (0.05–1 µM) to balance efficacy and specificity .
- Include negative controls (e.g., vehicle-only) and positive controls (e.g., ERK5-independent pathway inhibitors).
- Validate selectivity via phospho-ERK1/2 monitoring, as this compound may paradoxically activate ERK1/2 at higher concentrations .
Q. What are the critical storage and handling requirements for this compound to maintain its stability in laboratory settings?
Q. Which downstream signaling markers should be monitored to confirm ERK5 pathway modulation by this compound?
- Immediate downstream: MEF2 transcription factors.
- Secondary effects: EGR1 and KLF4 expression, which are ERK5-dependent in polysulfide-treated cells .
- Off-target checks: ERK1/2 phosphorylation (p-ERK1/2) to detect compensatory pathway activation .
Advanced Research Questions
Q. How can researchers reconcile contradictory observations of this compound’s effects on parallel MAPK pathways (e.g., ERK1/2 activation)?
In intestinal epithelial cells, this compound reduces ERK5 activity but increases p-ERK1/2 levels, suggesting crosstalk or compensatory feedback . To address this:
- Perform time-course experiments to differentiate primary ERK5 inhibition from secondary ERK1/2 activation.
- Combine this compound with ERK1/2 inhibitors (e.g., SCH772984) to isolate pathway-specific effects.
- Use transcriptomic profiling to identify ERK5-dependent vs. ERK1/2-dependent gene networks.
Q. What strategies are effective in distinguishing ERK5-specific effects from LRRK2 inhibition when using this compound?
this compound’s dual inhibition (ERK5 IC50 = 87 nM; LRRK2[G2019S] IC50 = 26 nM) requires:
- Genetic validation: Compare outcomes in ERK5-knockout vs. LRRK2-knockout models.
- Pharmacological controls: Use selective LRRK2 inhibitors (e.g., GSK2578215A) to isolate ERK5 contributions .
- Phenotypic assays: Focus on ERK5-specific endpoints (e.g., MEF2 nuclear translocation) rather than shared pathways.
Q. What orthogonal methods are required to confirm target engagement specificity of this compound in complex biological systems?
- Cellular thermal shift assays (CETSA) : Verify direct binding to ERK5 by measuring protein thermal stability shifts.
- Rescue experiments : Overexpress constitutively active ERK5 mutants to reverse inhibitor effects.
- Proteomic profiling : Identify off-target interactions using affinity pulldowns coupled with mass spectrometry .
Q. How should time-course experiments be designed to differentiate primary vs. compensatory signaling responses to this compound treatment?
Q. What combination strategies with other pathway inhibitors are methodologically sound for investigating ERK5 crosstalk mechanisms?
- Co-inhibition with MEK inhibitors : Test synergy in cancers with hyperactivated MAPK pathways.
- Co-treatment with NF-κB inhibitors : Explore inflammatory signaling crosstalk, as seen in this compound’s anti-inflammatory effects .
- Dose-matrix experiments : Use factorial designs to map interaction landscapes between this compound and other kinase inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
